molecular formula C8H10BrN3O B2629960 5-bromo-4-cyclobutoxypyrimidin-2-amine CAS No. 1512061-93-6

5-bromo-4-cyclobutoxypyrimidin-2-amine

Cat. No.: B2629960
CAS No.: 1512061-93-6
M. Wt: 244.092
InChI Key: PKXMFINXNZEFRX-UHFFFAOYSA-N
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Description

5-bromo-4-cyclobutoxypyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclobutoxypyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2,4-dichloropyrimidine.

    Cyclobutoxylation: The 4-position chlorine atom is substituted with a cyclobutoxy group using cyclobutanol in the presence of a base such as potassium carbonate.

    Amination: The 2-position chlorine atom is then substituted with an amino group using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-cyclobutoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, thiourea, or primary amines can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Coupling Products: Biaryl or diaryl compounds formed through coupling reactions.

Scientific Research Applications

5-bromo-4-cyclobutoxypyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases or other enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclobutoxypyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The bromine and cyclobutoxy groups can enhance binding affinity and specificity by interacting with target sites. The amino group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-methoxypyridin-2-amine: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    5-bromo-2-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of a cyclobutoxy group.

    5-bromo-4-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of a cyclobutoxy group.

Uniqueness

5-bromo-4-cyclobutoxypyrimidin-2-amine is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-4-cyclobutyloxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-4-11-8(10)12-7(6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMFINXNZEFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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